Hex-1-yn-1-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-1-yn-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hexynyl chain. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hex-1-yn-1-ylboronic acid can be synthesized through various methods. One common approach involves the borylation of alkynes using diborane or other boron-containing reagents under specific conditions. For instance, the reaction of hex-1-yne with a boron reagent in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Hex-1-yn-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Various substituted boronic acids and esters.
Wissenschaftliche Forschungsanwendungen
Hex-1-yn-1-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hex-1-yn-1-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and in medicinal chemistry. The boronic acid group acts as a Lewis acid, facilitating the formation of these reversible bonds .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: Hex-1-yn-1-ylboronic acid is unique due to its alkyne group, which imparts distinct reactivity compared to other boronic acids. For instance, the presence of the alkyne group allows for additional reactions such as alkyne-azide cycloaddition, which is not possible with phenylboronic acid or methylboronic acid .
Eigenschaften
CAS-Nummer |
1237739-81-9 |
---|---|
Molekularformel |
C6H11BO2 |
Molekulargewicht |
125.96 g/mol |
IUPAC-Name |
hex-1-ynylboronic acid |
InChI |
InChI=1S/C6H11BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-4H2,1H3 |
InChI-Schlüssel |
KPYOLPBVGNIVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#CCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.